LogP Lipophilicity: Ethyl Ester Outperforms Methyl Ester
Lipophilicity is a critical determinant of a compound's behavior in both synthetic and biological contexts. Ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate exhibits a calculated LogP of 1.54822, which is substantially higher than its closest commercially available analog, methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate, which has a LogP of 0.8236384 [1]. This difference of approximately 0.72 LogP units indicates that the ethyl ester is roughly 5 times more lipophilic than the methyl ester. Furthermore, the target compound's LogP is also notably higher than the non-chlorinated analog, ethyl 4-methyl-1H-imidazole-5-carboxylate, which reports a LogP of 0.927 [2].
| Evidence Dimension | Calculated partition coefficient (LogP) |
|---|---|
| Target Compound Data | 1.54822 (ethyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate) |
| Comparator Or Baseline | 0.8236384 (methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate); 0.927 (ethyl 4-methyl-1H-imidazole-5-carboxylate, non-chlorinated) |
| Quantified Difference | ΔLogP = +0.72458 vs. methyl ester; ΔLogP = +0.62122 vs. non-chlorinated ethyl ester |
| Conditions | Calculated LogP values from vendor technical datasheets using consistent computational models |
Why This Matters
Higher lipophilicity enhances the compound's solubility in non-polar solvents and organic phases, making it a superior choice for reactions requiring hydrophobic media or when designing potential drug candidates needing improved membrane permeability.
- [1] Chembase.cn. Product page for methyl 2-chloro-4-methyl-1H-imidazole-5-carboxylate: LogP 0.8236384; LogD (pH 7.4) 0.48912373. View Source
- [2] Chembase.cn. Product page for ethyl 4-methyl-1H-imidazole-5-carboxylate: LogP 0.927; Melting Point 204-206°C. View Source
